6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide
CAS No.:
Cat. No.: VC18318794
Molecular Formula: C23H27BrN6O
Molecular Weight: 483.4 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide -](/images/structure/VC18318794.png)
Specification
Molecular Formula | C23H27BrN6O |
---|---|
Molecular Weight | 483.4 g/mol |
IUPAC Name | 6-bromo-N-[2-(5-methylpyridin-2-yl)-5-(1-propan-2-ylpiperidin-4-yl)pyrazol-3-yl]pyridine-2-carboxamide |
Standard InChI | InChI=1S/C23H27BrN6O/c1-15(2)29-11-9-17(10-12-29)19-13-22(27-23(31)18-5-4-6-20(24)26-18)30(28-19)21-8-7-16(3)14-25-21/h4-8,13-15,17H,9-12H2,1-3H3,(H,27,31) |
Standard InChI Key | OZDPHULHOREWJQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C(C=C1)N2C(=CC(=N2)C3CCN(CC3)C(C)C)NC(=O)C4=NC(=CC=C4)Br |
Introduction
Synthesis Pathway
Although specific synthesis details for this compound are unavailable, its structure suggests a multi-step synthetic process involving:
-
Bromination of a precursor molecule to introduce the bromine atom.
-
Formation of the picolinamide framework through amide bond formation.
-
Incorporation of the pyrazole and pyridine rings via cyclization reactions.
-
Functionalization with the isopropyl-piperidyl group, likely through nucleophilic substitution or reductive amination.
Such synthetic pathways often require precise conditions, including controlled temperatures, catalysts, and solvents.
Pharmaceutical Research
-
The compound's structure suggests potential as a kinase inhibitor or receptor modulator due to its aromatic and heterocyclic components.
-
Similar compounds have been explored for their anti-inflammatory, anticancer, or antimicrobial properties.
Biological Activity
-
The presence of bromine and nitrogen-rich heterocycles indicates possible interactions with biological macromolecules such as proteins or DNA.
-
It could serve as a lead compound in drug discovery programs targeting diseases like cancer, bacterial infections, or neurological disorders.
Analytical Characterization
To confirm its identity and purity, the following techniques would typically be employed:
-
NMR Spectroscopy: For structural elucidation (e.g., proton and carbon environments).
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Elemental Analysis: To verify the compound's composition.
Comparative Table of Related Compounds
Property | Compound A (Hypothetical Kinase Inhibitor) | Compound B (Antimicrobial Agent) | Target Compound |
---|---|---|---|
Molecular Weight | ~400 g/mol | ~350 g/mol | ~450 g/mol |
Bromine Content | No | Yes | Yes |
Heterocyclic Components | Pyridine | Pyrazole | Pyridine + Pyrazole |
Biological Activity | Kinase inhibition | Antibacterial | Unknown |
Limitations
-
Lack of experimental data on biological activity or toxicity.
-
Synthesis complexity may limit scalability for industrial applications.
Future Research Directions
-
Screening for biological activity against key disease targets.
-
Optimization of synthetic routes for cost-effective production.
-
Exploration of derivatives to enhance efficacy or reduce side effects.
This profile provides a foundational understanding of the compound's potential significance in chemical and pharmaceutical research. Further experimental studies are essential to fully elucidate its properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume